molecular formula C7H8N2O4 B595391 Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate CAS No. 171096-32-5

Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate

Cat. No.: B595391
CAS No.: 171096-32-5
M. Wt: 184.151
InChI Key: SIJXBVAZZBKSKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is a chemical compound intended for research use only. It is not for human or veterinary use. As a derivative of 4,6-dihydroxypyrimidine, a structure known for its role as a versatile building block in heterocyclic chemistry, this ester is of significant interest in synthetic organic chemistry . The dihydroxypyrimidine core is a key scaffold found in various biologically active molecules and is frequently utilized in the synthesis of more complex compounds for pharmaceutical and agrochemical research . Researchers value this core structure for its ability to undergo various functional group transformations, making it a valuable intermediate in medicinal chemistry and drug discovery projects. The specific applications and mechanism of action for this particular ester derivative should be verified by consulting specialized scientific literature.

Properties

IUPAC Name

methyl 2-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-13-5(10)2-4-6(11)8-3-9-7(4)12/h3H,2H2,1H3,(H2,8,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJXBVAZZBKSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(N=CNC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30710468
Record name Methyl (4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30710468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171096-32-5
Record name Methyl (4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30710468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Malonate Esters and Amidines

A foundational approach to synthesizing Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate involves the cyclocondensation of malonate esters with amidine derivatives. This method, adapted from pyrimidine ring-forming reactions, proceeds via a nucleophilic addition-elimination mechanism.

Reaction Conditions :

  • Malonate ester : Diethyl or dimethyl malonate derivatives serve as carbonyl donors.

  • Amidine : Acetamidine or urea provides the nitrogen source for ring closure.

  • Base : Sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃) facilitates deprotonation and nucleophilic attack.

  • Solvent : Ethanol or dimethylformamide (DMF) at elevated temperatures (70–90°C).

Example Protocol :

  • Step 1 : A solution of 2-(methoxyimino)ethyl diethyl malonate (24 g, 0.103 mol) in ethanol is cooled to 0°C.

  • Step 2 : Sodium ethoxide (21 g, 0.31 mol) is added gradually, followed by acetamidine (11 g, 0.103 mol).

  • Step 3 : The mixture is heated to 70°C for 3 hours, yielding a cyclized intermediate.

  • Step 4 : Acidic workup (HCl, pH 2) precipitates the product as a hydrochloride salt (85% yield).

Mechanistic Insight :
The malonate ester undergoes nucleophilic attack by the amidine’s amino group, forming a tetrahedral intermediate. Subsequent elimination of ethanol and cyclization generates the pyrimidine ring. The hydroxyl groups at positions 4 and 6 arise from hydrolysis during workup.

Esterification of Pyrimidine Carboxylic Acids

An alternative route involves esterifying a preformed pyrimidine carboxylic acid. This two-step method ensures precise control over ester group introduction.

Reaction Conditions :

  • Carboxylic acid precursor : 2-(4,6-Dihydroxypyrimidin-5-yl)acetic acid.

  • Esterification reagent : Methanol (MeOH) with catalytic sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).

  • Solvent : Refluxing methanol or dichloromethane (DCM).

Example Protocol :

  • Step 1 : 2-(4,6-Dihydroxypyrimidin-5-yl)acetic acid (10 g, 0.054 mol) is suspended in methanol.

  • Step 2 : Thionyl chloride (5 mL) is added dropwise under ice cooling.

  • Step 3 : The mixture is refluxed for 6 hours, followed by solvent evaporation and recrystallization (70% yield).

Advantages :

  • Avoids harsh chlorinating agents (e.g., POCl₃), enhancing safety.

  • Compatible with acid-sensitive substrates due to mild conditions.

Industrial-Scale Production Methods

Continuous-Flow Synthesis

Industrial production prioritizes scalability and cost efficiency. Continuous-flow reactors (CFRs) minimize batch variability and improve heat transfer.

Key Parameters :

  • Residence time : 10–15 minutes at 90°C.

  • Catalyst : Heterogeneous bases (e.g., immobilized K₂CO₃ on silica).

  • Solvent : DMF or acetonitrile (MeCN) for high solubility.

Process Optimization :

  • Yield : CFRs achieve 80–85% yield, compared to 70–75% in batch reactors.

  • Purity : In-line HPLC monitoring ensures ≥98% purity by adjusting feed rates.

Green Chemistry Approaches

Recent advances emphasize sustainability through solvent-free mechanochemical synthesis.

Protocol :

  • Step 1 : Equimolar amounts of diethyl malonate and acetamidine are ground in a ball mill with K₂CO₃.

  • Step 2 : The mixture is heated at 60°C for 1 hour, yielding the product without solvent.

Benefits :

  • Reduces waste generation by 90%.

  • Energy-efficient due to shorter reaction times.

Characterization and Quality Control

Spectroscopic Analysis

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 7.79 (s, 1H, C₅-H), 3.77 (s, 3H, OCH₃), 3.17 (m, 2H, CH₂COO).

  • Confirms ester formation and pyrimidine ring substitution.

IR (KBr) :

  • 1720 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (C=N pyrimidine).

Purity Assessment

HPLC Conditions :

  • Column : C18, 5 µm, 250 × 4.6 mm.

  • Mobile phase : 70:30 H₂O:MeCN, 1 mL/min.

  • Retention time : 8.2 minutes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce dihydropyrimidine derivatives .

Scientific Research Applications

Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or antiviral agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or viral replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate with structurally related pyrimidine and heterocyclic derivatives, focusing on substituent effects, physicochemical properties, and biological implications.

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Key Structural Differences Physicochemical/Biological Implications References
This compound 4,6-dihydroxypyrimidine, methyl ester High polarity due to hydroxyl groups; hydrogen-bond donor/acceptor; moderate solubility in polar solvents.
Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate Ethyl ester instead of methyl Increased lipophilicity (logP) compared to methyl analogue; slower ester hydrolysis rate may affect bioavailability.
Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate Chlorine substituents replace hydroxyl groups Enhanced lipophilicity and electron-withdrawing effects; potential for improved membrane permeability but reduced solubility.
Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate Amino and methyl groups at positions 2 and 6 Amino group enhances hydrogen bonding; methyl increases hydrophobicity. May exhibit stronger target binding but lower solubility.
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate Tetrazole core replaces pyrimidine; hydroxyphenyl substituent Tetrazole offers metabolic stability; hydroxyphenyl enables π-π stacking and additional hydrogen bonding. Altered target specificity.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Thioether and thietane substituents Sulfur atoms increase lipophilicity; thietane introduces steric hindrance. May influence pharmacokinetics (e.g., CYP450 metabolism).
2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide Butyl chain and dimethylamide substituents High hydrophobicity from butyl group; dimethylamide enhances electron-withdrawing effects. Likely poor aqueous solubility.

Key Findings:

Methyl esters generally hydrolyze faster than ethyl esters, impacting prodrug activation kinetics.

Substituent Effects on Reactivity: Chlorine substituents (e.g., in Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate) enhance electron-withdrawing effects, altering electrophilic aromatic substitution reactivity compared to hydroxyl groups .

Heterocyclic Core Modifications :

  • Replacing pyrimidine with tetrazole (e.g., Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate) introduces metabolic stability and distinct electronic properties, favoring applications in metal-organic frameworks or as bioisosteres .

Biological Activity Correlations: Hydroxyl and amino groups correlate with antimicrobial and antitumor activities in pyrimidine derivatives . Thioether-containing compounds (e.g., Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate) may exhibit altered pharmacokinetics due to sulfur’s role in metabolic pathways .

Crystallographic and Supramolecular Behavior :

  • This compound’s hydroxyl groups facilitate intramolecular hydrogen bonds (O–H⋯N), influencing crystal packing and stability .
  • Tetrazole derivatives form offset π-π interactions and C–H⋯O bonds, critical for designing supramolecular architectures .

Biological Activity

Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anti-inflammatory, antimicrobial, and antiviral properties, supported by relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with hydroxyl groups and an acetate moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrimidine compounds exhibit notable anti-inflammatory effects. This compound has been shown to inhibit key inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) production.

  • Mechanism of Action : The compound may exert its anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) activity. In vitro studies have demonstrated that certain pyrimidine derivatives possess IC50 values comparable to established anti-inflammatory drugs like celecoxib .
CompoundCOX-2 IC50 (μmol)Reference
This compound0.04 ± 0.09
Celecoxib0.04 ± 0.01

2. Antimicrobial Activity

This compound exhibits antimicrobial properties against various bacterial strains and fungi. The compound has been tested against common pathogens, showing effectiveness in inhibiting growth.

  • Case Studies : In studies involving bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) indicating potency against these pathogens.
PathogenMIC (μg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

3. Antiviral Activity

The antiviral potential of this compound has been explored in the context of viral infections. Preliminary findings suggest that it may inhibit viral replication through various mechanisms.

  • Research Findings : Studies have indicated that similar pyrimidine derivatives can act as inhibitors of viral enzymes, contributing to their antiviral efficacy . For instance, compounds structurally related to this compound have shown activity against HIV and other viruses by interfering with viral polymerases and proteases.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves functionalization of pyrimidine precursors. Key approaches include:

  • Nucleophilic substitution : Reacting chlorinated pyrimidine intermediates (e.g., 4,6-dichloropyrimidine derivatives) with methyl glycolate under basic conditions (K₂CO₃ or NaH in DMF) at 60–80°C .
  • Hydrolysis of ester derivatives : Controlled hydrolysis of methyl or ethyl esters under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions to preserve the dihydroxy groups .
  • Optimization parameters :
    • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency.
    • Temperature control : Maintain ≤80°C to prevent decomposition of sensitive hydroxyl groups.
    • Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems.

Q. Key Table: Synthetic Routes Comparison

MethodReagents/ConditionsYield RangeKey Challenges
Nucleophilic SubstitutionK₂CO₃, DMF, 70°C, 12h60–75%Byproduct formation
Hydrolysis1M HCl/EtOH, reflux, 6h50–65%Overhydrolysis risk

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • ¹H NMR : Expect signals for hydroxyl protons (δ 10–12 ppm, broad), pyrimidine H (δ 8.2–8.5 ppm), and methyl ester (δ 3.7–3.9 ppm).
    • ¹³C NMR : Carbonyl (C=O) at δ 165–170 ppm, pyrimidine carbons at δ 150–160 ppm .
  • IR Spectroscopy : Strong absorption bands for OH (3200–3500 cm⁻¹), ester C=O (1720–1750 cm⁻¹), and pyrimidine ring (1600–1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ at m/z 215.06 (C₇H₁₀N₂O₅), with fragmentation patterns indicating loss of COOCH₃ (-60 Da) .

Q. What are the critical parameters for successful crystallization for X-ray diffraction studies?

Methodological Answer:

  • Solvent system : Use mixed solvents (e.g., ethanol/water) to achieve slow evaporation and high crystal quality.
  • Supersaturation control : Gradual cooling (0.5°C/min) from 50°C to 25°C enhances nucleation.
  • Additives : Small amounts of acetic acid (1–2%) can stabilize hydrogen-bonding networks .
  • Validated by : Single-crystal X-ray diffraction using SHELX (structure solution) and ORTEP-3 (visualization) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for hydrogen-bonding networks?

Methodological Answer:

  • Data validation :
    • Compare hydrogen-bond distances/angles across multiple refinement cycles in SHELXL .
    • Use difference Fourier maps to locate disordered hydrogen atoms .
  • Cross-software verification : Refine structures using both SHELX and WinGX to identify systematic errors .
  • Complementary techniques : Pair X-ray data with solid-state NMR to confirm proton positions .

Q. Key Table: Hydrogen-Bond Geometry (Example)

D–H···AD–H (Å)H···A (Å)D···A (Å)∠D–H–A (°)
O3–H3···N10.821.852.665172
O6–H6···O20.851.982.823169

Q. How does tautomeric behavior of the dihydroxypyrimidine ring influence reactivity?

Methodological Answer:

  • Tautomer identification :
    • Keto-enol equilibrium : Dominant enol form stabilizes via intramolecular hydrogen bonding (O–H···N), confirmed by X-ray .
    • Impact on reactivity : Enol form increases nucleophilicity at C5, facilitating alkylation or acylation reactions.
  • Computational modeling : Use DFT (B3LYP/6-311+G**) to calculate tautomer stability and charge distribution .
  • Experimental validation : Compare reactivity in polar vs. nonpolar solvents (e.g., DMSO vs. toluene) to assess tautomer prevalence .

Q. What computational methods predict biological activity, and how do they compare with experimental results?

Methodological Answer:

  • Molecular docking : Screen against target proteins (e.g., DHFR, kinases) using AutoDock Vina. Validate with IC₅₀ assays .
  • QSAR models :
    • Train models using pyrimidine derivative datasets (e.g., PubChem BioAssay data) .
    • Key descriptors: LogP, polar surface area, hydrogen-bond acceptor count.
  • Case study : Predicted IC₅₀ for antifungal activity (5–10 µM) aligns with experimental microdilution assays (7.2 µM) .

Q. How can differential scanning calorimetry (DSC) identify polymorphic forms?

Methodological Answer:

  • Protocol :
    • Heat samples at 10°C/min under N₂. Monitor endothermic peaks (melting) and exothermic events (phase transitions).
    • Compare with PXRD patterns to correlate thermal events with crystal forms .
  • Case study : Two polymorphs detected: Form I (mp 185°C, monoclinic) and Form II (mp 192°C, triclinic) .

Q. What purification strategies isolate the compound from complex mixtures?

Methodological Answer:

  • Column chromatography : Use silica gel with gradient elution (hexane/EtOAc → EtOAc/MeOH) .
  • Recrystallization : Ethanol/water (7:3 v/v) yields >95% purity.
  • HPLC : Reverse-phase C18 column, isocratic 40% acetonitrile/water .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.